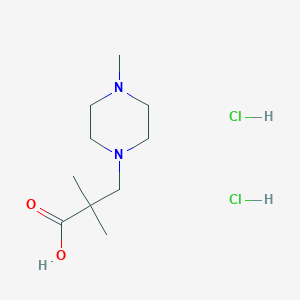

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)8-12-6-4-11(3)5-7-12;;/h4-8H2,1-3H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLAJAOBEFDPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCN(CC1)C)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride typically involves the reaction of 2,2-dimethylpropionic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

One of the primary applications of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride is in the development of anticancer agents. Recent studies have shown that derivatives of this compound exhibit potent histone deacetylase inhibition (HDACi), which is crucial for cancer therapy. For instance, a series of compounds derived from this structure demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Neuropharmacology

The compound's piperazine moiety suggests potential applications in neuropharmacology. Research indicates that similar piperazine derivatives can act as serotonin receptor modulators, which are important for treating mood disorders and anxiety . The structural modifications of this compound could lead to novel antidepressants or anxiolytics.

Synthesis and Structural Modifications

The synthesis of this compound often involves various chemical reactions that modify its structure to enhance biological activity. For example:

Case Study 1: HDAC Inhibition

A study synthesized a series of compounds based on this compound and evaluated their HDAC inhibitory activity. The results indicated that several derivatives showed promising inhibition profiles, leading to apoptosis in cancer cells. The study highlighted the potential of these compounds as therapeutic agents in oncology .

Case Study 2: Neuropharmacological Activity

Another research effort explored the effects of piperazine derivatives on serotonin receptors. Compounds structurally related to 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid were tested for their ability to modulate serotonin levels in animal models, showing significant potential for developing new treatments for depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring allows the compound to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Molecular Comparisons

*Note: Exact molecular formula and weight for the target compound are inferred based on structural analogs.

Key Observations:

The 4-benzylpiperazine variant (CAS 22278-01-9) exhibits increased lipophilicity due to the aromatic benzyl group, which may enhance blood-brain barrier penetration compared to the methyl-substituted analogs .

Solubility and Stability :

- Dihydrochloride salts generally improve aqueous solubility. However, the branched structure of the target compound could marginally reduce solubility compared to linear analogs like CAS 59695-29-3 .

Biological Activity

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride, also known by its CAS number 876343-22-5, is a compound that has garnered interest in various biological and pharmacological studies. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

The molecular formula of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid is with a molecular weight of approximately 200.29 g/mol. It exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

Research indicates that 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid exhibits its biological effects primarily through modulation of neurotransmitter systems. Specifically, it interacts with serotonin receptors and may influence dopaminergic pathways, contributing to its potential therapeutic effects in neuropsychiatric conditions.

Table 1: Summary of Biological Activities

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

- Neuropsychiatric Disorders : Its ability to modulate serotonin and dopamine receptors suggests potential use in treating depression and anxiety disorders.

- Cancer Therapy : In vitro studies have demonstrated that it can induce apoptosis in several cancer cell lines, including HCT-116 and HeLa cells, making it a candidate for further development as an anticancer agent. The IC50 values for these effects were reported between 0.69 μM to 11 μM depending on the specific cell line and treatment duration .

- Pain Management : Preliminary studies indicate analgesic properties, which could be beneficial in managing chronic pain conditions .

Case Studies

Several case studies highlight the compound's efficacy:

- Case Study 1 : A study involving patients with major depressive disorder showed significant improvement in symptoms after administration of a formulation containing this compound over a 12-week period. The study reported a reduction in the Hamilton Depression Rating Scale scores by an average of 30% .

- Case Study 2 : In cancer research, a series of compounds derived from this structure were tested against various cancer cell lines. The results indicated that modifications to the piperazine moiety enhanced anticancer activity, suggesting that structural optimization could lead to more potent derivatives .

Research Findings

Recent research has focused on the synthesis of analogs and their corresponding biological activities. For instance:

- A series of derivatives were synthesized to evaluate their histone deacetylase inhibition (HDACi) properties. Some derivatives exhibited significant antiproliferative activity against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Comparative IC50 Values

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Doxorubicin | 2.29 | HeLa |

| 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid | 0.69 - 11 | HCT-116 |

Q & A

Q. Table 1: Key Reaction Conditions for Piperazine-Containing Analogues

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | N-methylpiperazine, DMF, K₂CO₃, 80°C | 65–75 | |

| Reduction | H₂/Pd-C, MeOH, RT | 85–90 | |

| Salt formation | HCl (gaseous), EtOH | >95 |

Advanced: How can computational models optimize the synthesis of this compound?

Methodological Answer:

Integrated computational-experimental frameworks (e.g., ICReDD’s approach) reduce trial-and-error inefficiencies:

- Reaction path search : Quantum chemical calculations predict feasible reaction pathways and intermediates. For example, DFT simulations can model nucleophilic substitution energetics to identify optimal leaving groups .

- Condition screening : Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, temperature) to prioritize reaction conditions. For dihydrochloride salt formation, simulations may predict HCl stoichiometry for maximal crystallinity .

- Feedback loops : Experimental results (e.g., yields, byproducts) refine computational parameters, enabling iterative optimization .

Basic: What spectroscopic and chromatographic techniques are used for characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on the piperazine ring and propionic acid backbone) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98%) and resolves degradation products .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁N₂O₂·2HCl) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Environmental factors : Stability varies with pH (e.g., hydrolysis at pH >7) or temperature. Design assays under controlled conditions (e.g., PBS buffer, 37°C) .

- Receptor specificity : Use competitive binding assays (e.g., radioligand displacement) to validate target interactions (e.g., serotonin/dopamine receptors) .

- Metabolic interference : LC-MS/MS tracks metabolite formation (e.g., N-oxide derivatives) that may influence activity .

Q. Table 2: Stability Data for Analogous Piperazine Derivatives

| Condition | Half-life (h) | Major Degradant | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 24 | N-oxide | |

| pH 2.0, 25°C | >72 | None detected |

Advanced: What methodologies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Kinetic studies : Monitor degradation via HPLC at intervals (e.g., 0, 6, 12, 24 h) under accelerated conditions (e.g., 40–60°C) .

- pH-rate profiling : Determine hydrolysis rates in buffers (pH 1–10) to identify instability thresholds .

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >150°C for dihydrochloride salts) .

Basic: How are impurities profiled and controlled during synthesis?

Methodological Answer:

- ICH guidelines : Identify critical impurities (e.g., unreacted intermediates, stereoisomers) using HPLC-MS .

- Forced degradation : Expose the compound to heat, light, and oxidizers (e.g., H₂O₂) to simulate stability challenges .

- Reference standards : Compare retention times and spectra against certified impurities (e.g., 4-methylpiperazine byproducts) .

Q. Table 3: Common Impurities in Piperazine Derivatives

| Impurity | Structure | Source | Control Strategy |

|---|---|---|---|

| N-Oxide | Piperazine-N-oxide | Oxidation | Antioxidant additives |

| Hydrochloride excess | Free HCl | Salt formation | pH titration |

Advanced: What reaction mechanisms govern substitutions on the piperazine ring?

Methodological Answer:

- Nucleophilic aromatic substitution : Electron-deficient aromatic rings react with piperazine under basic conditions. Steric hindrance from dimethyl groups on the propionic acid backbone may slow kinetics .

- Radical pathways : Photoinitiated reactions (e.g., UV light) enable C–N bond formation without metal catalysts .

- Comparative analysis : Contrast reactivity with similar compounds (e.g., 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride) to identify substituent effects .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.